7-Amino-4-hydroxyquinoline-2-carboxylic acid
Description
7-Amino-4-hydroxyquinoline-2-carboxylic acid is a quinoline derivative characterized by an amino group at position 7, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antituberculosis properties.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI Key |
JSWKBYZNBWCWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-hydroxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido intermediate. This intermediate undergoes further reactions to yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as using aqueous ethanol as a solvent and proline as a ligand and proton source. These methods aim to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
7-Amino-4-hydroxyquinoline-2-carboxylic acid exhibits a range of biological activities, which are crucial for its application in pharmaceuticals:
- Anticancer Properties : Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells. For instance, certain synthesized benzylidene derivatives demonstrated selective cytotoxicity towards doxorubicin-resistant colon adenocarcinoma cell lines .
- Immunomodulation : The compound's ability to modulate immune responses has been highlighted in studies focusing on autoimmune diseases. It acts as a scaffold for the development of aminoacyl indazole immunomodulators that inhibit coagulation factor FXIIa, thus regulating immune cell chemotaxis .
- Antibacterial Activity : Some derivatives have shown promising antibacterial effects against various pathogens, indicating potential applications in treating infections .
Therapeutic Applications
The therapeutic applications of 7-amino-4-hydroxyquinoline-2-carboxylic acid span several areas:
- Cancer Treatment : The compound serves as a framework for developing selective inhibitors targeting Fibroblast Activation Protein (FAP), which is implicated in tumor progression and resistance .
- Autoimmune Disorders : Its role in synthesizing immunomodulators positions it as a candidate for treating conditions like rheumatoid arthritis and lupus .
- Infection Control : The antibacterial properties suggest potential use in developing new antibiotics or adjunct therapies for existing treatments .
Case Study 1: Anticancer Activity
A study published in PMC explored the synthesis of 4-hydroxyquinolines as potential cytotoxic agents. The results indicated that certain derivatives exhibited selective toxicity towards resistant cancer cells compared to standard treatments like doxorubicin, suggesting a new avenue for cancer therapy .
Case Study 2: Immunomodulatory Effects
Research highlighted the synthesis of aminoacyl indazole immunomodulators derived from 7-amino-4-hydroxyquinoline-2-carboxylic acid. These compounds showed effectiveness in modulating immune responses without significantly affecting thrombin activation, indicating their specificity and potential as therapeutic agents for autoimmune diseases .
Comparative Data Table
| Compound Name | Key Features | Application Area |
|---|---|---|
| 7-Amino-4-hydroxyquinoline-2-carboxylic acid | Contains amino, hydroxyl, and carboxylic acid groups; versatile scaffold for drug design | Anticancer, Immunomodulation |
| Aminoacyl Indazole Immunomodulators | Derived from 7-amino-4-hydroxyquinoline; inhibits FXIIa | Autoimmune diseases |
| Benzylidene Derivatives | Selectively toxic towards resistant cancer cells | Cancer treatment |
Mechanism of Action
The mechanism of action of 7-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that interact with DNA and proteins.
Pathways Involved: These interactions can influence cellular processes such as gene expression, enzyme activity, and signal transduction.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 7-amino group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 7-Cl in or 7-F in ). This could improve aqueous solubility, critical for drug bioavailability. Adamantyl substituents (e.g., ) significantly increase molecular weight and lipophilicity, favoring membrane permeability but reducing solubility.
- Melting Points: Only 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline () reports a melting point (223–225°C), reflecting its crystalline stability due to aromatic stacking.
Biological Activity
7-Amino-4-hydroxyquinoline-2-carboxylic acid (often referred to as 7-AHQ) is a compound that has garnered significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis of 7-Amino-4-hydroxyquinoline-2-carboxylic Acid
The synthesis of 7-AHQ typically involves several chemical reactions starting from simpler quinoline derivatives. The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing aminomethylated products or ester-hydrolyzed derivatives of 4-hydroxyquinoline.
- Knoevenagel Condensation : Involving aromatic aldehydes to form corresponding benzylidene derivatives, which can lead to the generation of bisquinolines .
Biological Activities
7-AHQ exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that 7-AHQ and its derivatives possess selective cytotoxicity towards cancer cells. For example, studies have shown that certain 4-hydroxyquinoline derivatives demonstrate enhanced activity against doxorubicin-resistant colon adenocarcinoma cell lines compared to normal fibroblasts. This selectivity is crucial for developing anticancer drugs with reduced side effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives of 7-AHQ have shown significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Immunomodulatory Effects
7-AHQ has been identified as a key scaffold in the development of immunomodulators. For instance, it plays a role in the synthesis of aminoacyl indazole immunomodulators that inhibit blood coagulation factor FXIIa, thereby regulating immune cell chemotaxis and potentially treating autoimmune diseases .
Table 1: Summary of Biological Activities of 7-Amino-4-hydroxyquinoline-2-carboxylic Acid
The mechanisms underlying the biological activities of 7-AHQ are multifaceted:
- Cytotoxic Mechanism : The selective toxicity towards cancer cells is attributed to the ability of 7-AHQ to induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Antimicrobial Mechanism : Its antimicrobial effects may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
- Immunomodulatory Mechanism : By inhibiting specific coagulation factors, 7-AHQ modulates immune responses, which can be beneficial in managing autoimmune disorders .
Q & A
Q. What are the standard methods for synthesizing 7-Amino-4-hydroxyquinoline-2-carboxylic acid, and how is purity confirmed?
Synthesis typically involves multi-step routes starting from quinoline precursors. For example, nitration followed by reduction can introduce the amino group, while hydroxylation may require selective oxidation or substitution. Post-synthesis, purity is confirmed via NMR spectroscopy (to verify functional groups) and HPLC (to assess chromatographic purity ≥95%) . Recrystallization in polar solvents like ethanol/water mixtures is commonly used for purification .
Q. What analytical techniques are critical for characterizing 7-Amino-4-hydroxyquinoline-2-carboxylic acid?
Key techniques include:
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to confirm hydroxyl (-OH) and carboxylic acid (-COOH) groups.
- X-ray crystallography (if crystalline) for structural elucidation .
- UV-Vis spectroscopy to study electronic transitions influenced by the quinoline core .
Q. How should researchers handle and store 7-Amino-4-hydroxyquinoline-2-carboxylic acid to maintain stability?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C . Avoid prolonged exposure to humidity, as the carboxylic acid group may hydrolyze under acidic/basic conditions. Use fume hoods and PPE (gloves, lab coats) during handling due to potential respiratory and dermal irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of 7-Amino-4-hydroxyquinoline-2-carboxylic acid derivatives?
- Use DoE (Design of Experiments) to evaluate variables like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for cross-coupling reactions).
- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Monitor intermediates via LC-MS to identify side products and adjust stoichiometry .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Perform dose-response assays across multiple cell lines or microbial strains to assess specificity.
- Use SAR (Structure-Activity Relationship) studies to isolate the contributions of the amino, hydroxyl, and carboxylic acid moieties .
- Validate target engagement via SPR (Surface Plasmon Resonance) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How can computational methods guide the design of 7-Amino-4-hydroxyquinoline-2-carboxylic acid-based inhibitors?
- Conduct molecular docking with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to predict binding modes .
- Perform DFT (Density Functional Theory) calculations to optimize electronic properties for enhanced bioactivity .
- Use MD (Molecular Dynamics) simulations to assess stability of ligand-protein complexes under physiological conditions .
Q. What strategies mitigate batch-to-batch variability in spectroscopic data for this compound?
- Standardize solvent systems (e.g., DMSO-d₆ for NMR) and calibration protocols.
- Implement QC/QA workflows with internal standards (e.g., TMS for NMR) .
- Cross-validate data across multiple instruments/labs to identify systematic errors .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., divergent IC₅₀ values), compare experimental parameters such as assay pH, incubation time, and cell passage number. Reproducibility is enhanced by adhering to protocols like OECD Guidelines for in vitro testing .
- Safety Compliance : Follow GHS guidelines for hazard communication, including pictograms for acute toxicity (GHS06) and skin irritation (GHS08) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
